4-(Allyloxy)-3-methoxybenzoic acid
Overview
Description
4-(Allyloxy)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features an allyloxy group and a methoxy group attached to a benzene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(carboxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(allyloxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)benzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.
3-Methoxybenzoic acid: Lacks the allyloxy group, which may influence its chemical properties and uses.
Properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPASQMIRCHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424229 | |
Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-97-3 | |
Record name | 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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